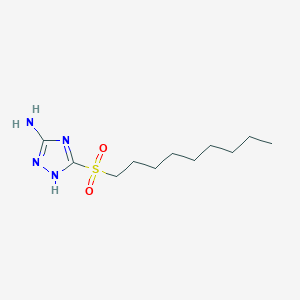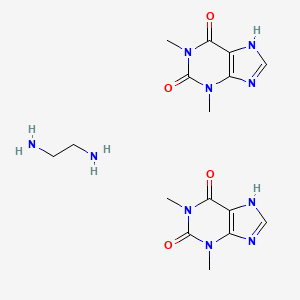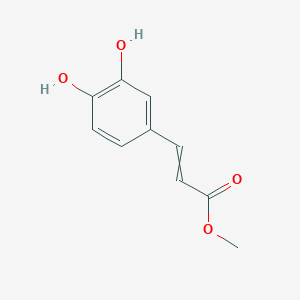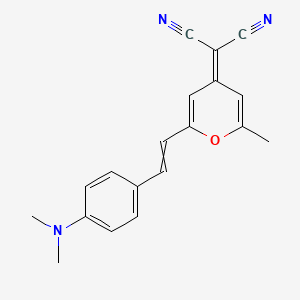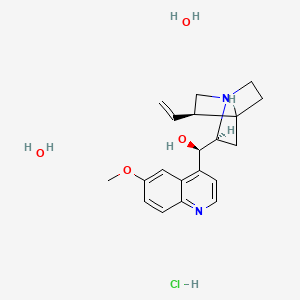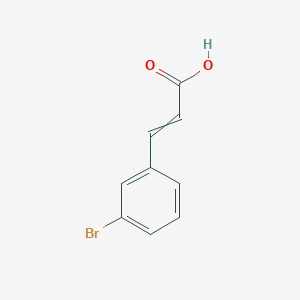
3-(3-Bromophenyl)propenoic acid
Vue d'ensemble
Description
3-(3-Bromophenyl)propenoic acid is a useful research compound. Its molecular formula is C9H7BrO2 and its molecular weight is 227.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Bromophenyl)propenoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Bromophenyl)propenoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Isolation and Structure Analysis
A study by Zhao et al. (2004) explored bromophenol derivatives, including 3-(3-Bromophenyl)propenoic acid, isolated from the red alga Rhodomela confervoides. These compounds were analyzed for their structures using spectroscopic methods and X-ray structure analysis. However, they were found inactive against several human cancer cell lines and microorganisms (Zhao et al., 2004).
Antioxidant and Radical Scavenging Activity
Li et al. (2007) identified new natural bromophenols, including variants of 3-(3-Bromophenyl)propenoic acid, from the marine red alga Polysiphonia urceolata. These compounds exhibited significant DPPH radical-scavenging activity, suggesting potential antioxidant applications (Li et al., 2007).
Cancer Chemoprevention Potential
A review by Curini et al. (2006) discussed the pharmacological properties of 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, a compound related to 3-(3-Bromophenyl)propenoic acid, highlighting its potential as a chemopreventive agent for various types of cancer (Curini et al., 2006).
Corrosion Inhibition
Nam et al. (2016) investigated yttrium 3-(4-nitrophenyl)-2-propenoate, a compound structurally related to 3-(3-Bromophenyl)propenoic acid, for its effectiveness as a corrosion inhibitor for copper alloy in chloride solutions. This research demonstrates potential applications of similar compounds in protecting metals against corrosion (Nam et al., 2016).
Phytotoxic and Mutagenic Effects
Jităreanu et al. (2013) assessed the phytotoxicity and genotoxicity of various cinnamic acid derivatives, including 3-(3-Bromophenyl)propenoic acid, on Triticum aestivum (wheat). The study highlighted the potential environmental impact and safety considerations of these compounds (Jităreanu et al., 2013).
Potential in Anticancer Drug Development
Guo et al. (2018) synthesized a novel bromophenol derivative related to 3-(3-Bromophenyl)propenoic acid, which showed promising anticancer activities in human lung cancer cells. This indicates the potential of such compounds in developing new anticancer drugs (Guo et al., 2018).
Propriétés
IUPAC Name |
3-(3-bromophenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMUSDCFQUBPAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(e)-3-Bromocinnamic acid | |
CAS RN |
32862-97-8 | |
| Record name | 3-(3-Bromophenyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32862-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

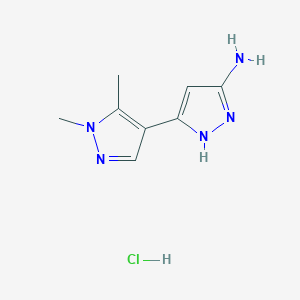
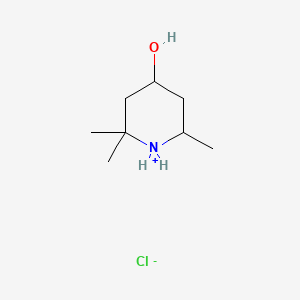

![N-[(1-ethylimidazol-2-yl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B7812705.png)
![N-[(4-methoxyphenyl)methyl]propan-2-amine;oxalic acid](/img/structure/B7812713.png)
![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine;hydrochloride](/img/structure/B7812722.png)
